molecular formula C20H24ClN5O2 B2761594 1-(4-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 941873-82-1

1-(4-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2761594
CAS RN: 941873-82-1
M. Wt: 401.9
InChI Key: FPGOJINZYBBLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H24ClN5O2 and its molecular weight is 401.9. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin Receptor Affinity and Psychotropic Activity

A study by Chłoń-Rzepa et al. (2013) explored new 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents, focusing on their affinity and functional activity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. The research identified compounds displaying potent ligand activity for these receptors, showing promise for antidepressant and anxiolytic properties. This research indicates the potential therapeutic applications of purine derivatives in psychotropic drug development (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Zygmunt et al. (2015) conducted pharmacological evaluations on a series of purin-7-yl derivatives, including those structurally related to 1-(4-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, revealing significant analgesic and anti-inflammatory effects. These findings suggest the potential for designing new classes of analgesic and anti-inflammatory agents based on purine derivatives (Zygmunt et al., 2015).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2/c1-13-8-10-25(11-9-13)19-22-17-16(23(19)2)18(27)26(20(28)24(17)3)12-14-4-6-15(21)7-5-14/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGOJINZYBBLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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